molecular formula C7H6ClN3 B6329547 7-Chloro-1H-indazol-5-amine CAS No. 864082-49-5

7-Chloro-1H-indazol-5-amine

Cat. No. B6329547
Key on ui cas rn: 864082-49-5
M. Wt: 167.59 g/mol
InChI Key: GHGUYDCYHYGXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592357B2

Procedure details

The product of Example 5, Step 2 (250 mg, 0.835 mmol, 1.00 equiv), 5-amino-7-chloroindazole (140 mg, 0.835 mmol, 1.0 equiv), and EDC (191 mg, 1.00 mmol, 1.20 equiv) were suspended in 2.0 mL DMF. Et3N (0.140 mL, 1.00 mmol, 1.2 equiv) was added and the solution was stirred at room temperature for 18 hrs. The reaction mixture was diluted with EtOAc and 1N HCl. The phases were separated, and the organic phase was washed twice with 1N HCl, once with satd. NaHCO3, and once with satd. NaCl. The organic phase was dried over Na2SO4, filtered, and concentrated en vacuo. The residue was purified by flash chromatography (20-100% EtOAc in Hexanes) and further purified by reverse-phase HPLC (10-80% CH3CN/H2O—NH4OH to pH 10 over 17 minutes, retention time 11.67 min) to provide 45 mg (12%) of the title compound as a white solid. MS (ES+) m/e 449 [M+H]+
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
191 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.14 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
12%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=[O:15])[NH:12][C:11]([CH3:16])=[C:10]2[C:17](O)=[O:18])=[CH:5][CH:4]=1.[NH2:22][C:23]1[CH:24]=[C:25]2[C:29](=[C:30]([Cl:32])[CH:31]=1)[NH:28][N:27]=[CH:26]2.C(Cl)CCl.CCN(CC)CC>CN(C=O)C.CCOC(C)=O.Cl>[Cl:32][C:30]1[CH:31]=[C:23]([NH:22][C:17]([C:10]2[CH:9]([C:6]3[CH:5]=[CH:4][C:3]([C:2]([F:20])([F:21])[F:1])=[CH:8][CH:7]=3)[CH2:14][C:13](=[O:15])[NH:12][C:11]=2[CH3:16])=[O:18])[CH:24]=[C:25]2[C:29]=1[NH:28][N:27]=[CH:26]2

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1C(=C(NC(C1)=O)C)C(=O)O)(F)F
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
NC=1C=C2C=NNC2=C(C1)Cl
Step Three
Name
Quantity
191 mg
Type
reactant
Smiles
C(CCl)Cl
Step Four
Name
Quantity
0.14 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed twice with 1N HCl, once with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated en vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (20-100% EtOAc in Hexanes)
CUSTOM
Type
CUSTOM
Details
further purified by reverse-phase HPLC (10-80% CH3CN/H2O—NH4OH to pH 10 over 17 minutes, retention time 11.67 min)
Duration
17 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=C2C=NNC12)NC(=O)C1=C(NC(CC1C1=CC=C(C=C1)C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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